molecular formula C14H11NO2 B1620990 methyl 9H-carbazole-1-carboxylate CAS No. 51035-15-5

methyl 9H-carbazole-1-carboxylate

Cat. No.: B1620990
CAS No.: 51035-15-5
M. Wt: 225.24 g/mol
InChI Key: XOGIKWSCTIFLGT-UHFFFAOYSA-N
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Description

Methyl 9H-carbazole-1-carboxylate is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in organic chemistry, materials science, and pharmaceuticals. The structure of this compound consists of a carbazole core with a methyl ester group attached to the 1-position of the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9H-carbazole-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of carbazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of automated systems for purification and isolation can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 9H-carbazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-1,4-dione derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carbazole-1,4-dione derivatives.

    Reduction: Methyl 9H-carbazole-1-methanol.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 9H-carbazole-1-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.

    Biology: Carbazole derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore the therapeutic potential of carbazole derivatives in treating various diseases.

    Industry: Carbazole derivatives are used in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 9H-carbazole-1-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For example, carbazole derivatives can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, they can inhibit enzymes involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound of methyl 9H-carbazole-1-carboxylate.

    9H-Carbazole-3-carboxylic acid: Another derivative with a carboxylic acid group at the 3-position.

    9H-Carbazole-1-ol: A hydroxylated derivative of carbazole.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the 1-position allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 9H-carbazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)11-7-4-6-10-9-5-2-3-8-12(9)15-13(10)11/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGIKWSCTIFLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349142
Record name 9H-Carbazole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51035-15-5
Record name 9H-Carbazole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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